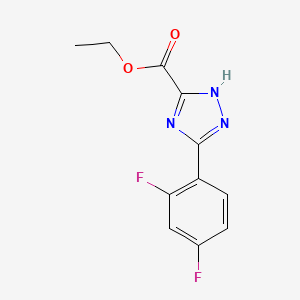

Ethyl 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole-3-carboxylate

Description

Properties

Molecular Formula |

C11H9F2N3O2 |

|---|---|

Molecular Weight |

253.20 g/mol |

IUPAC Name |

ethyl 3-(2,4-difluorophenyl)-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C11H9F2N3O2/c1-2-18-11(17)10-14-9(15-16-10)7-4-3-6(12)5-8(7)13/h3-5H,2H2,1H3,(H,14,15,16) |

InChI Key |

NVTBNJLUWKFEGU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole-3-carboxylate generally involves:

- Formation of a hydrazinylidene intermediate from substituted amines and ethyl-2-chloroacetoacetate.

- Cyclization to form the 1,2,4-triazole ring.

- Introduction of the 2,4-difluorophenyl substituent at the 5-position of the triazole.

- Esterification to yield the ethyl carboxylate group at the 3-position of the triazole ring.

This approach is consistent with the preparation of related triazole derivatives, where hydrazine or hydrazine derivatives react with β-ketoesters or β-ketoacid derivatives to form the triazole core.

Detailed Synthetic Procedure

A representative multi-step synthesis based on analogous triazole preparations is as follows:

Step 1: Preparation of Ethyl 2-chloro[2-(2,4-difluorophenyl)hydrazinylidene]ethanoate

- The substituted aniline or amine bearing the 2,4-difluorophenyl group is reacted with ethyl-2-chloroacetoacetate in an acidic medium (e.g., 6N HCl) at low temperature (0°C).

- Sodium nitrite is added dropwise to diazotize the amine, followed by addition of ethyl-2-chloroacetoacetate.

- The reaction mixture is stirred for several hours to form the hydrazinylidene intermediate.

- The product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated under vacuum.

Step 2: Conversion to Ethyl 2-amino[2-(2,4-difluorophenyl)hydrazinylidene]ethanoate

- The chloro intermediate is treated with ammonia gas in an organic solvent such as tetrahydrofuran at low temperature (-30°C to room temperature).

- This substitution replaces the chloro group with an amino group, yielding the amino hydrazinylidene derivative.

- The mixture is filtered to remove ammonium salts, and the filtrate is evaporated and triturated to isolate the product.

Step 3: Cyclization to this compound

- The amino hydrazinylidene intermediate is reacted with an appropriate aldehyde or carbonyl compound under microwave irradiation or thermal conditions (e.g., 120°C for 30 minutes).

- This step facilitates cyclization and formation of the 1,2,4-triazole ring.

- The reaction mixture is cooled, extracted, washed sequentially with sodium bicarbonate, water, and brine, dried, and purified by column chromatography on silica gel using petroleum ether/ethyl acetate as eluent.

Microwave-Assisted Synthesis

Microwave irradiation has been reported to significantly reduce reaction times and improve yields in the synthesis of triazole derivatives. For example, similar triazole compounds have been synthesized by heating the reaction mixture under microwave at 120°C for 30 minutes, achieving high purity and yield.

Analytical Characterization

- Infrared Spectroscopy (IR): Characteristic absorption bands include strong peaks around 1730 cm⁻¹ for the ester carbonyl (C=O), 1590-1570 cm⁻¹ for C=N stretching of the triazole ring, and bands at ~1020 cm⁻¹ corresponding to C-F bonds.

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the presence of ethyl groups, aromatic protons, and triazole ring carbons.

- Mass Spectrometry (MS): Molecular ion peaks corresponding to the molecular weight (~253.20 g/mol) confirm the molecular formula C11H9F2N3O2.

- Elemental Analysis: Confirms the composition and purity of the synthesized compound.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reaction | Reagents/Conditions | Key Observations | Product |

|---|---|---|---|---|

| 1 | Formation of hydrazinylidene intermediate | 2,4-Difluoroaniline + ethyl-2-chloroacetoacetate, 6N HCl, 0°C, sodium nitrite addition | Formation of ethyl 2-chloro[2-(2,4-difluorophenyl)hydrazinylidene]ethanoate | Intermediate |

| 2 | Amination | Ammonia gas in THF, -30°C to RT | Replacement of Cl with NH2 group | Ethyl 2-amino[2-(2,4-difluorophenyl)hydrazinylidene]ethanoate |

| 3 | Cyclization to triazole | Microwave irradiation or heating at 120°C, aldehyde addition, acetic acid solvent | Formation of 1,2,4-triazole ring and ester group | This compound |

Chemical Reactions Analysis

Functionalization via Alkylation and Acylation

The ester group at the 3-position and the difluorophenyl ring enable further derivatization:

a. Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form the carboxylic acid derivative, a precursor for amide coupling:

b. Alkylation of the Triazole Nitrogen

Reaction with alkyl/aryl halides in the presence of K₂CO₃ in DMF selectively functionalizes the N1 position:

-

Example : 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol is synthesized in 82% yield using 3,4-dichlorobenzyl chloride .

Microwave-Assisted Condensation Reactions

Microwave techniques enhance efficiency in introducing substituents at the 5-position:

| Reaction Component | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldehyde (e.g., 2,5-difluorobenzaldehyde) | Acetic acid, 120°C, 30 min (MW) | 75–89 | |

| Heterocyclic aldehydes | Similar conditions | 65–78 |

This method minimizes side reactions and improves regioselectivity compared to conventional heating .

Catalytic Modifications

a. Copper-Catalyzed Cross-Coupling

While primarily studied for 1,2,3-triazoles, copper catalysts (e.g., CuI) enable functionalization of 1,2,4-triazoles via:

Scientific Research Applications

Ethyl 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,4-Difluorophenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The difluorophenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor of certain biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Aryl Substituents

- Halogenated Phenyl Groups : The 2,4-difluorophenyl substituent provides moderate electron-withdrawing effects compared to dichlorophenyl (stronger electron withdrawal) and trifluoromethylphenyl (extreme electron withdrawal). This balance may optimize binding interactions in biological systems .

Carboxylate Modifications

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher metabolic stability than methyl esters due to slower hydrolysis. For example, ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (mp 37–39°C) has lower crystallinity than bulkier analogs, suggesting substituent size impacts physical state .

Antifungal and Antibacterial Potential

- The 2,4-difluorophenyl group is structurally similar to antifungal agents like (2R,3R)-2-(2,4-difluorophenyl)-3-{4-[4-(pentafluoroethylthiazol-2-yl)phenyl]thiazol-2-yl}-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, which targets fungal cytochrome P450 enzymes .

- Bromo- and fluoro-substituted triazoles (e.g., Ethyl 1-(2-bromo-5-fluoropyridin-3-yl)-5-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate) demonstrate potent antibacterial activity, suggesting halogenation enhances target affinity .

Agrochemical Use

- Fenchlorazole (ethyl 1-(2,4-dichlorophenyl)-5-trichloromethyl-1H-1,2,4-triazole-3-carboxylate) is a herbicide safener. The dichlorophenyl and trichloromethyl groups confer high environmental persistence, whereas the difluorophenyl analog may offer reduced ecological impact .

Biological Activity

Ethyl 5-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H11F2N3O2

- Molecular Weight : 267.23 g/mol

- CAS Number : 1273926-41-2

The compound features a triazole ring that is known for its bioactivity and is often involved in the synthesis of antifungal and anticancer agents.

This compound exhibits various mechanisms of action depending on its application:

- Antifungal Activity : The triazole moiety inhibits fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to cell membrane disruption.

- Anticancer Activity : Research indicates that compounds with similar triazole structures can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

- Insecticidal Properties : The difluorophenyl group enhances the insecticidal activity by interfering with the nervous system of insects .

Biological Activity Data

The following table summarizes key biological activities and their corresponding findings from recent studies:

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| Antifungal | 0.5 - 5.0 | , |

| Anticancer (HCT-116) | 6.2 | |

| Anticancer (T47D) | 27.3 | |

| Insecticidal | LC50 = 33.4 μg/mL |

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of this compound against various fungal strains. The compound demonstrated significant inhibition against Candida albicans and Aspergillus fumigatus, with IC50 values ranging from 0.5 to 5 μM. This suggests potential use as a therapeutic agent in treating fungal infections .

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines (HCT-116 and T47D) revealed that the compound induces apoptosis at concentrations as low as 6.2 μM for HCT-116 cells and 27.3 μM for T47D cells. Molecular docking studies indicated strong binding affinity to targets involved in cancer progression, highlighting its potential as an anticancer drug .

Case Study 3: Insecticidal Activity

Research on insecticidal properties showed that the compound exhibited notable activity against common agricultural pests. The LC50 value was determined to be 33.4 μg/mL, making it a candidate for developing new insecticides with lower environmental impact compared to traditional chemicals .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxylate, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of triazole precursors (e.g., ethyl 1H-1,2,4-triazole-3-carboxylate) with 2,4-difluorophenyl halides in polar aprotic solvents like DMF, using K₂CO₃ as a base . Key intermediates are purified via column chromatography (e.g., silica gel, hexanes/ethyl acetate gradients) and characterized by:

- Melting points : Discrepancies between observed and literature values (e.g., ±2°C) may arise due to polymorphic forms or impurities .

- ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm), triazole CH (δ 8.1–8.3 ppm), and ethyl ester groups (δ 1.3–4.4 ppm) confirm structure .

- TLC : Monitored using hexanes:ethyl acetate (7:3) to track reaction progress .

Q. What safety precautions are required when handling this compound?

- Hazard Classification : Classified under EU regulations as a skin sensitizer (R43) and environmentally hazardous (R50-53) due to structural analogs .

- Protocols :

- Use PPE (gloves, lab coat, goggles) to avoid dermal exposure.

- Work in a fume hood to minimize inhalation.

- Dispose of waste via approved hazardous waste channels to prevent aquatic toxicity .

Advanced Research Questions

Q. How can discrepancies in melting points or spectral data be resolved during synthesis?

- Analysis : Melting point variations (e.g., 163–166°C vs. literature 161–163°C) may indicate solvate formation or impurities. Recrystallization from ethyl acetate/hexanes improves purity .

- Advanced Characterization :

- X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings (e.g., 84.59° in analogs) .

- HPLC-MS : Detects trace impurities (e.g., unreacted starting materials) with >95% purity thresholds .

Q. What in vitro models are suitable for evaluating its antifungal activity?

- Assay Design :

- Microdilution assays : Test against Aspergillus fumigatus or Candida albicans (MIC₉₀ values). Compare to fluconazole or voriconazole controls .

- Mechanistic studies : Assess CYP51 inhibition (lanosterol 14α-demethylase) via spectrophotometric analysis of ergosterol depletion .

Q. How does the electronic nature of the 2,4-difluorophenyl substituent influence reactivity?

- Computational Analysis :

- DFT calculations : Fluorine’s electron-withdrawing effect enhances electrophilicity at the triazole C5 position, favoring nucleophilic attacks .

- Hammett constants : σₚ values for 2,4-F₂ substitution (+0.78) correlate with reaction rates in SNAr mechanisms .

Key Research Gaps

- Structure-Activity Relationships (SAR) : Systematic modification of the triazole core and fluorophenyl group to optimize antifungal potency and reduce toxicity.

- In Vivo Pharmacokinetics : Evaluate oral bioavailability or inhaled delivery (e.g., lung retention in murine models) for translational applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.